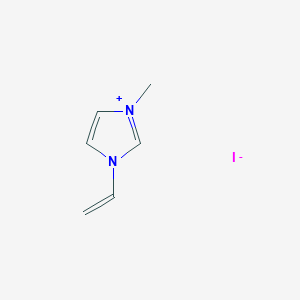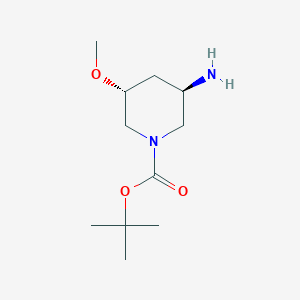
1-(3,4,5-Tribromothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Tribromothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H3Br3OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of three bromine atoms at the 3, 4, and 5 positions of the thiophene ring and an ethanone group at the 2 position
Preparation Methods
The synthesis of 1-(3,4,5-Tribromothiophen-2-yl)ethanone typically involves the bromination of thiophene derivatives followed by the introduction of the ethanone group. One common method includes:
Bromination: Thiophene is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Acylation: The tribrominated thiophene is then subjected to Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3,4,5-Tribromothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents, leading to the formation of various substituted thiophene derivatives.
Scientific Research Applications
1-(3,4,5-Tribromothiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Tribromothiophen-2-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the thiophene ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-(3,4,5-Tribromothiophen-2-yl)ethanone can be compared with other brominated thiophene derivatives, such as:
1-(3,4-Dibromothiophen-2-yl)ethanone: Lacks one bromine atom, leading to different reactivity and properties.
1-(3,5-Dibromothiophen-2-yl)ethanone: Similar structure but with bromine atoms at different positions, affecting its chemical behavior.
1-(3,4,5-Tribromothiophen-2-yl)methanol: Contains a hydroxyl group instead of an ethanone group, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C6H3Br3OS |
|---|---|
Molecular Weight |
362.87 g/mol |
IUPAC Name |
1-(3,4,5-tribromothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H3Br3OS/c1-2(10)5-3(7)4(8)6(9)11-5/h1H3 |
InChI Key |
DXZOPTCVWWYWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(S1)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)




![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)




![[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-](/img/structure/B12103130.png)

